Product packaging for alpha-Hydroxypyridine-3-acetic acid(Cat. No.:CAS No. 49769-60-0)

alpha-Hydroxypyridine-3-acetic acid

Cat. No.: B1610951
CAS No.: 49769-60-0
M. Wt: 153.14 g/mol
InChI Key: CEJOQRNGUDYAKK-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical and Biomedical Research

In modern research, alpha-hydroxypyridine-3-acetic acid is primarily recognized as a crucial starting material in the synthesis of more complex molecules with therapeutic potential. chemicalbook.com Notably, it serves as a precursor for the preparation of benzimidazolylazabicyclooctylethylpiperidine CCR5 antagonists, which are investigated for the treatment of bacterial and viral infections. chemicalbook.com The strategic placement of its functional groups allows for versatile chemical modifications, making it an attractive scaffold for drug discovery programs.

While extensive research specifically on the biological activities of this compound is still developing, the broader class of pyridine (B92270) derivatives has shown a wide range of pharmacological effects. Studies on related compounds, such as derivatives of 3-hydroxy-pyridine-4-one, have demonstrated significant analgesic and anti-inflammatory properties. nih.gov These findings suggest that the structural motifs present in this compound may confer similar bioactivities. The anti-inflammatory effects of such derivatives are thought to be linked to their ability to chelate iron, a crucial element for enzymes like cyclooxygenase and lipoxygenase that are involved in the inflammatory process. nih.gov

Historical Context and Evolution of Research on Pyridine-Based Compounds

The journey of pyridine and its derivatives in science began in the 19th century. Historically, pyridine was first obtained from coal tar. patsnap.com The synthesis of a heteroaromatic compound was a significant milestone, and the first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch. patsnap.com

Over the decades, research into pyridine-based compounds has expanded exponentially. These compounds are now integral to numerous areas of chemistry and medicine. The pyridine ring is a fundamental component of many important natural products, including some vitamins and alkaloids. nih.gov In the realm of pharmaceuticals, the incorporation of a pyridine nucleus is a widely used strategy in drug design to enhance the therapeutic properties of molecules. nih.gov The evolution of synthetic methodologies has enabled the creation of a vast library of pyridine derivatives with diverse applications, ranging from agrochemicals to sophisticated drugs targeting a variety of diseases. nih.gov The ongoing investigation of compounds like this compound is a testament to the enduring importance of pyridine chemistry in the quest for new scientific and medical advancements.

Detailed Research Findings

While direct and extensive research on this compound is somewhat limited in publicly available literature, its significance can be understood through its role as a synthetic intermediate and by examining the properties of closely related pyridine derivatives.

One of the key applications of this compound is its use as a starting material in the synthesis of CCR5 antagonists. chemicalbook.com The CCR5 receptor is a crucial target in the development of therapies for HIV and other inflammatory diseases. The synthesis of these complex antagonist molecules highlights the utility of this compound as a versatile chemical building block.

Furthermore, studies on other pyridine derivatives provide insights into the potential biological activities of this compound. For instance, research on 3-(pyridine-3-yl)-2-oxazolidinone derivatives has revealed potent antibacterial activity against various Gram-positive bacteria, including drug-resistant strains. nih.gov These findings underscore the potential of the pyridine-3-yl moiety, which is present in this compound, in the design of new antibacterial agents.

The anti-inflammatory potential of pyridine compounds is also an active area of investigation. A study on new derivatives of 3-hydroxy-pyridine-4-one demonstrated significant anti-inflammatory effects in animal models. nih.gov The compounds were found to inhibit carrageenan-induced paw edema, a standard model for acute inflammation. nih.gov While this study does not directly involve this compound, it supports the hypothesis that the combination of a hydroxyl group and a pyridine ring can contribute to anti-inflammatory activity.

Data Tables

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇NO₃ chemicalbook.com
Molecular Weight 153.13 g/mol chemicalbook.com
Melting Point 160 °C (decomposes) chemicalbook.com
Boiling Point 380.4±27.0 °C (Predicted) chemicalbook.com
Density 1.413±0.06 g/cm³ (Predicted) chemicalbook.com
pKa 2.50±0.10 (Predicted) chemicalbook.com

Biological Activities of Related Pyridine Derivatives

Compound ClassBiological ActivityResearch FindingsSource
3-Hydroxy-pyridine-4-one derivativesAnti-inflammatory, AnalgesicShowed significant inhibition of carrageenan-induced paw edema and acetic acid-induced writhing in mice. nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone derivativesAntibacterialExhibited strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Pyridine-based compoundsAntiviralServe as scaffolds for CCR5 antagonists used in HIV research. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO3 B1610951 alpha-Hydroxypyridine-3-acetic acid CAS No. 49769-60-0

Properties

IUPAC Name

2-hydroxy-2-pyridin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO3/c9-6(7(10)11)5-2-1-3-8-4-5/h1-4,6,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJOQRNGUDYAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964397
Record name Hydroxy(pyridin-3-yl)acetic acid
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49769-60-0
Record name α-Hydroxy-3-pyridineacetic acid
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Record name alpha-Hydroxypyridine-3-acetic acid
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Record name Hydroxy(pyridin-3-yl)acetic acid
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Record name α-hydroxypyridine-3-acetic acid
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Synthetic Methodologies for Alpha Hydroxypyridine 3 Acetic Acid and Its Analogs

Direct Synthetic Routes to Hydroxypyridines and Related Structures

The direct synthesis of hydroxypyridine frameworks, the foundational core of the target molecule, can be achieved through several distinct approaches. One method involves the conversion of readily available starting materials, such as N-vinyl or N-aryl amides, into pyridine (B92270) and quinoline (B57606) derivatives in a single step. acs.org This process utilizes amide activation with trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine, followed by the addition of a π-nucleophile and subsequent annulation to form the ring. acs.org This convergent procedure is notable for its compatibility with sensitive N-vinyl amides and a wide array of functional groups. acs.org

Alternative direct routes include:

Hetero-Diels-Alder Reactions : Polysubstituted 3-hydroxypyridine (B118123) scaffolds can be accessed in a single step through the hetero-Diels-Alder reaction of 5-alkoxyoxazoles with various dienophiles. rsc.org

From Bio-based Feedstocks : A sustainable approach utilizes bio-based furfural (B47365) for the production of 3-hydroxypyridines, offering an alternative to fossil fuel-derived precursors. researchgate.net

Elbs Peroxydisulfate Oxidation : The Elbs reaction can be used to hydroxylate pyridone rings. For instance, 4-pyridone can be oxidized to 3-hydroxy-4-pyridone, proceeding through a 4-pyridone-3-sulfate intermediate. researchgate.net

From Aminopyridines : 4-Hydroxypyridine can be synthesized from 4-aminopyridine (B3432731) via diazotization followed by hydrolysis. guidechem.com This method, when optimized, can achieve high yields and purity. guidechem.com

Multi-Step Synthesis Strategies for Functionalized Derivatives

More complex derivatives, including alpha-hydroxypyridine-3-acetic acid itself, often require multi-step synthetic sequences that allow for precise control over functionalization.

Approaches Involving Activated Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates for the functionalization of the pyridine ring, particularly for introducing substituents at positions that are otherwise difficult to access. youtube.com The N-oxide group activates the ring for both nucleophilic and electrophilic attack.

A common strategy involves activating the N-oxide with an electrophilic agent, such as acetic anhydride or tosyl chloride, which facilitates nucleophilic attack, typically at the C2 or C4 position. youtube.comnih.gov For example, the reaction of pyridine N-oxides with acetic anhydride is a well-established method for preparing 2-hydroxypyridines. youtube.com

A more recent "umpolung" (polarity reversal) strategy involves the reaction of pyridine N-oxides with triphenylphosphine (B44618) to form (pyridine-2-yl)phosphonium salts. acs.orgnih.gov These salts, upon activation, behave as 2-pyridyl nucleophile equivalents, enabling selective C2 functionalization with various electrophiles under ambient conditions. acs.orgnih.gov This method avoids the need for unstable organometallic reagents. acs.orgnih.gov Furthermore, under photoredox catalysis, pyridine N-oxides can act as hydrogen atom transfer (HAT) agents to facilitate the alkylation and heteroarylation of unactivated C(sp³)–H bonds. acs.org

Utilization of Meldrum's Acid Derivatives in Pyridylacetic Acid Synthesis

A convenient three-component synthesis for substituted pyridylacetic acid derivatives has been developed, leveraging the unique reactivity of Meldrum's acid. nih.govnih.govacs.org This approach centers on the dual role of Meldrum's acid derivatives. nih.govwhiterose.ac.uk

The general scheme proceeds as follows:

Activation and Substitution : A pyridine N-oxide is activated with an agent like tosyl chloride (TsCl). nih.gov

Nucleophilic Attack : A Meldrum's acid derivative acts as a nucleophile, attacking the activated pyridine N-oxide to form an intermediate. nih.govacs.org

Ring-Opening and Decarboxylation : This intermediate then acts as an electrophile, which is subjected to ring-opening by a range of nucleophiles (e.g., sodium methoxide (B1231860) in methanol). nih.govacs.org The resulting carboxylic acid readily undergoes decarboxylation to yield the final pyridylacetic acid derivative. nih.govacs.org

This method is advantageous as it avoids metal catalysts and harsh conditions, and the three-component nature allows for the rapid generation of diverse analogs. acs.orgacs.org The scope of the reaction has been explored with various substituted pyridine-N-oxides and Meldrum's acid derivatives.

Table 1: Three-Component Synthesis of Pyridylacetates Using Meldrum's Acid Derivatives nih.govacs.org
Pyridine N-OxideMeldrum's Acid DerivativeNucleophile (for ring opening)ProductYield
4-Chloropyridine-N-oxideMeldrum's acidNaOMe/MeOHMethyl (4-chloropyridin-2-yl)acetate60%
Pyridine-N-oxideIsopropylidene Meldrum's acidNaOMe/MeOHMethyl 2-(pyridin-4-yl)propanoate65%
4-Methylpyridine-N-oxideMethyl-substituted Meldrum's acidNaOMe/MeOHMethyl 2-(4-methylpyridin-2-yl)propanoateSimilar to 65%
4-Methylpyridine-N-oxideMethyl-substituted Meldrum's acidKOtBu/Benzyl alcoholBenzyl 2-(4-methylpyridin-2-yl)propanoateSimilar to 65%
4-Methylpyridine-N-oxideMethyl-substituted Meldrum's acidKOtBu/Allyl alcoholAllyl 2-(4-methylpyridin-2-yl)propanoateSimilar to 65%

Preparation of N-Acyl-α-amino Ketones and 1,3-Oxazole Derivatives

N-Acyl-α-amino ketones and 1,3-oxazoles are important building blocks in organic synthesis and can be precursors to complex pyridine derivatives. nih.govcolab.ws

N-Acyl-α-amino Ketones : These compounds can be synthesized through various routes. A classic method is the acylation of α-amino ketone hydrochloride salts using anhydrides, which can be catalyzed by dimethylformamide (DMF) under neutral conditions. thieme-connect.com Other modern approaches include the direct α-C-H amination of ketones using a copper(II) bromide catalyst or an ammonium (B1175870) iodide/sodium percarbonate system. organic-chemistry.org

1,3-Oxazole Derivatives : The oxazole (B20620) ring can be constructed through several named reactions:

Robinson-Gabriel Synthesis : This involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com

Van Leusen Oxazole Synthesis : This method reacts aldehydes with tosylmethyl isocyanide (TosMIC). organic-chemistry.org

From α-Haloketones : Reaction of α-haloketones with primary amides or formamide (B127407) (Bredereck reaction) can yield oxazoles. pharmaguideline.comthepharmajournal.com

Cycloisomerization : Certain propargyl amides can undergo cycloisomerization to form the oxazole ring. thepharmajournal.com

These heterocyclic intermediates are valuable because they can be incorporated into larger structures. For example, a natural antibiotic, A-33853, which features a 2-{3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl}-1,3-benzoxazole-4-carboxylic acid structure, highlights the convergence of these chemical motifs. nih.gov

Synthesis of 3-Hydroxypyridine-4-one Derivatives

3-Hydroxypyridine-4-one derivatives are a significant class of analogs. A common and effective synthetic route involves a four-step process starting from maltol. nih.govnih.gov

The synthetic sequence is as follows:

Condensation : Maltol is reacted with a primary amine, such as 3-aminobenzoic acid, in an ethanol (B145695)/water mixture to form the N-substituted pyridinone ring. nih.gov

Esterification : The carboxylic acid group (if present from the amine) is converted to an ester, for example, using 1,1'-carbonyldiimidazole (B1668759) (CDI) and methanol (B129727). nih.gov

Hydrazide Formation : The ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acyl hydrazide. nih.gov

Final Condensation : The acyl hydrazide is condensed with various aldehydes to produce the final target derivatives. nih.gov

This modular approach allows for the synthesis of a library of compounds with diverse substitutions.

Table 2: Representative Synthesis of a 3-Hydroxypyridine-4-one Derivative nih.gov
StepStarting MaterialReagentsIntermediate/ProductYield
1Maltol + 3-Aminobenzoic acidH₂O, EtOH, HCl3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzoic acidGood
2Product from Step 1CDI, CH₃OH, DMAPMethyl 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzoate-
3Product from Step 2NH₂NH₂·H₂O, CH₃OH3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide-
4Product from Step 3 + 2-NitrobenzaldehydeEtOH, CH₃COOH3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-N'-(2-nitrobenzylidene)benzohydrazide75%

Processes for Aminoalkanoic Acid Derivatives of 3-Hydroxypyridine-2-carbonyl

The synthesis of [(3-hydroxypyridine-2-carbonyl)amino]alkanoic acids and their derivatives, which are structurally very close to the target compound, is described in the patent literature. google.com These processes provide methods for creating these complex molecules, including their 5-aryl and 5-heteroaryl substituted analogs, as well as their ester and amide prodrugs. google.com

A related synthesis is that of 3,6-dihydroxypicolinic acid, which is a 3-hydroxy-6-oxodihydropyridine-2-carboxylic acid. nih.gov A simplified two-step synthesis has been described which proceeds via the sulfation of 3-hydroxypicolinic acid using potassium peroxydisulfate, forming a labile dipotassium (B57713) 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate intermediate, which can then be converted to the final product. nih.gov

Catalytic Approaches in Pyridine and Acetic Acid Synthesis

Catalysis offers powerful tools for the specific transformations required to build molecules like α-hydroxypyridine-3-acetic acid. Key steps, such as the introduction of the hydroxyl group and the formation of the carboxylic acid moiety, can be achieved through targeted catalytic methods.

The conversion of a hydroxymethyl group to a carboxylic acid is a critical oxidative transformation. Metal-catalyzed aerobic oxidation represents a primary strategy for this conversion, utilizing molecular oxygen as an environmentally benign terminal oxidant. While direct dehydrogenation often yields aldehydes, further oxidation under specific catalytic conditions produces the desired carboxylic acid.

Non-precious metal catalysts have shown significant promise in the aerobic oxidation of alcohol groups on heterocyclic rings. For instance, a system using manganese dioxide (MnO₂) has been effectively used for the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) with high yield. nih.gov This heterogeneous catalyst is cost-effective and can be recovered and reused multiple times. nih.gov Similarly, iron-zirconium oxide (Fe-Zr-O) has been developed as a robust catalyst for the base-free aerobic oxidation of HMF to FDCA, demonstrating the potential of mixed metal oxides in these transformations. rsc.org

In the context of pyridine derivatives, iron complexes have been successfully employed to catalyze the dehydrogenation of 2-pyridylmethanol derivatives to their corresponding aldehydes or ketones. rsc.org Although this reaction stops short of the carboxylic acid, it establishes the principle of metal-catalyzed dehydrogenation at the carbon adjacent to the pyridine ring. Achieving the full oxidation to the carboxylic acid level often requires catalyst systems specifically designed for this more demanding transformation, drawing inspiration from methods proven effective on other heterocyclic alcohols. nih.govrsc.org

Introducing a hydroxyl group at the C3 position of the pyridine ring is a significant challenge due to the inherent electronic properties of the heterocycle, which typically direct reactions to other positions. patsnap.com A novel and efficient metal-free approach to achieve this transformation is through the photochemical valence isomerization of pyridine N-oxides. rsc.orgpatsnap.com

This method involves irradiating a pyridine N-oxide, which triggers an excited state that collapses into a reactive oxaziridine (B8769555) intermediate. rsc.org This intermediate can then undergo further rearrangement, leading to the formation of the C3-hydroxylated pyridine product after an acid-promoted ring-opening. rsc.org The process is noted for its operational simplicity and its compatibility with a diverse array of functional groups. patsnap.comchemicalbook.com The choice of irradiation wavelength is crucial; for many pyridine N-oxides, light at a wavelength of 254 nm is most effective. rsc.org This photochemical strategy provides a direct pathway to 3-pyridinols, which are key precursors for α-hydroxypyridine-3-acetic acid. chemicalbook.com

Challenges and Innovations in the Synthesis of Substituted Derivatives

The synthesis of substituted pyridylacetic acids is fraught with challenges that demand innovative solutions. The primary difficulties lie in achieving regioselectivity during the functionalization of the pyridine ring and preventing the premature decomposition of the final product. acs.orgpatsnap.com

A major challenge is the inherent propensity of 2- and 4-pyridylacetic acids to undergo ready decarboxylation, which complicates their synthesis and handling. acs.org Furthermore, direct C-H functionalization of the pyridine core at the C3 position is notoriously difficult due to the ring's electronic nature. patsnap.com

To overcome these obstacles, a convenient and innovative three-component synthesis for substituted pyridylacetic acid derivatives has been developed. rsc.org This approach avoids the need for metal catalysts or pre-formed, unstable enolate equivalents. acs.org The strategy centers on the dual reactivity of Meldrum's acid derivatives. rsc.org The process begins with the activation of a pyridine-N-oxide, which is then subjected to nucleophilic substitution by the Meldrum's acid derivative. nih.gov In a subsequent step, the resulting intermediate acts as an electrophile, which, upon reaction with a nucleophile like sodium methoxide, triggers a ring-opening and decarboxylation sequence to yield the desired pyridylacetic acid ester. rsc.orgnih.gov

This method is highly versatile, allowing for variation in the pyridine-N-oxide, the Meldrum's acid derivative, and the final nucleophile used in the ring-opening step. nih.gov It has been shown to be effective for a range of substituted pyridine-N-oxides, including those with alkyl and aryl groups. nih.gov The process is particularly advantageous as it circumvents the direct handling of the decarboxylation-sensitive pyridylacetic acids themselves. acs.org

The following table showcases the scope of this three-component coupling process, demonstrating its utility in generating a variety of substituted pyridylacetate derivatives.

Table 1: Three-Component Synthesis of Methyl Pyridylacetates Reaction of various pyridine-N-oxides with a substituted Meldrum's acid followed by methanolysis/decarboxylation.

Reaction Mechanisms and Chemical Reactivity of Alpha Hydroxypyridine 3 Acetic Acid and Its Analogs

Tautomerism and Isomeric Equilibria

Tautomerism, the interconversion of structural isomers, is a fundamental characteristic of hydroxypyridines. This phenomenon significantly influences their chemical properties and reactivity.

A prominent feature of hydroxypyridines is the tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. nih.govchemtube3d.com This equilibrium is sensitive to the solvent environment. wuxibiology.com For instance, 2-hydroxypyridine (B17775) favors the pyridone form in polar solvents like water and in the solid state, while the hydroxy form is more prevalent in non-polar solvents. nih.govwikipedia.org In cyclohexane, both tautomers can coexist in comparable amounts. nih.gov The energy difference between the two tautomers in the gas phase is relatively small, with the enol form being slightly more stable. nih.govwikipedia.org

The interconversion between the two forms involves a proton transfer. While direct tautomerization has a high energy barrier, the process can be catalyzed. For example, the presence of a single water molecule can significantly lower the activation energy for the tautomerization of 2-hydroxypyridine to 2-pyridone. wuxibiology.com Dimerization followed by a double proton transfer is another proposed self-catalytic pathway for this interconversion. wikipedia.org

The position of the hydroxyl group on the pyridine (B92270) ring also affects the equilibrium. Both 2- and 4-hydroxypyridines predominantly exist as the pyridone tautomer in most solvents. chemtube3d.com In contrast, 3-hydroxypyridine (B118123) can exist as a zwitterionic tautomer in aqueous solutions. researchgate.net The aromaticity of the ring system plays a significant role in determining the favored tautomer. youtube.com The pyridone form, while not having a traditionally aromatic ring in its neutral state, possesses a significant resonance contributor that is aromatic, with a favorable charge distribution where the more electronegative oxygen atom carries a negative charge. youtube.com

Table 1: Factors Influencing Hydroxypyridine-Pyridone Tautomeric Equilibrium

FactorInfluence on EquilibriumExamples
Solvent Polarity Polar solvents favor the pyridone form; non-polar solvents favor the hydroxypyridine form.2-pyridone is favored in water, while 2-hydroxypyridine is more stable in the gas phase. nih.govwikipedia.org
Physical State The pyridone form is predominant in the solid state. nih.govwikipedia.orgX-ray crystallography confirms the pyridone structure in solid 2-hydroxypyridine. wikipedia.org
Substituent Position 2- and 4-hydroxypyridines favor the pyridone form. chemtube3d.com3-hydroxypyridine can form a zwitterionic tautomer in water. researchgate.net
Aromaticity The aromatic character of the pyridone resonance contributor stabilizes this form. youtube.comThe pyridone form benefits from a strong C=O bond and delocalization of the nitrogen lone pair. chemtube3d.comchemtube3d.com
Catalysis Water molecules and dimerization can lower the energy barrier for interconversion. wuxibiology.comwikipedia.orgA single water molecule can significantly reduce the tautomerization barrier. wuxibiology.com

The tautomerism in hydroxypyridines can also be viewed as a form of amide-imide tautomerism, where the pyridone form is a cyclic amide. This perspective is particularly relevant for understanding the reactivity of these compounds. The amide character of the pyridone tautomer is a key factor in its stability. chemtube3d.com

4-Hydroxypyrimidine and its derivatives can exist as a tautomeric mixture of two oxo forms, which are essentially cyclic amides. researchgate.net The equilibrium between these forms is influenced by the solvent's proton-donating ability and dielectric constant, as well as the nature of substituents on the ring. researchgate.net

Ligand-Promoted Dehydrogenation Mechanisms

Hydroxypyridine derivatives can act as ligands in transition metal complexes, promoting dehydrogenation reactions. For instance, iridium complexes with 2-hydroxypyridine-based ligands have been shown to catalyze the dehydrogenation of alcohols to ketones under neutral conditions. nih.gov Similarly, ruthenium-based catalysts can utilize the in situ-formed pyridone from 2-hydroxypyridine to facilitate the transfer hydrogenation of ketones. nih.gov

In a palladium-catalyzed α-alkylation of ketones with alcohols, a plausible mechanism involves the dehydrogenation of the alcohol to an aldehyde as the initial step. nih.gov The hydroxyl group on the ligand is believed to play a crucial role in both the dehydrogenation and subsequent hydrogenation steps. nih.gov

Chelation Mechanisms Involving Metal Ions

The hydroxypyridinone structure is an excellent chelating agent for various metal ions. This ability is critical in biological systems and has applications in areas like drug delivery and environmental remediation. The chelating efficiency is dependent on the specific metal ion and the structure of the ligand.

Compounds with multiple hydroxypyridinone units exhibit high affinity and selectivity for certain metal ions. For example, an octadentate ligand with four N-methyl-3-hydroxy-pyridine-2-one units shows extreme thermodynamic selectivity for tetravalent metal ions like Th(IV) over endogenous metals such as Fe(III). nih.gov The formation of stable complexes with metal ions is a key aspect of their mechanism of action. nih.gov

The chelation process can sometimes lead to the formation of multinuclear complexes. For instance, the Fe(III) complex with a particular hydroxypyridinone-based chelator forms a dinuclear 2:2 metal-ligand species in the solid state, a structure likely favored by intramolecular hydrogen bonds and the protonation state of the ligand in acidic media. nih.gov

The ability of hydroxypyridinones to chelate iron is particularly noteworthy. They have been investigated as alternatives to commercial iron chelators for treating iron deficiency chlorosis (IDC) in plants. mdpi.com Small structural variations in the ligand can significantly impact their efficacy in delivering iron to plants. mdpi.com

Table 2: Metal Ion Chelation by Hydroxypyridinone-Based Ligands

Ligand TypeMetal Ions ChelatedKey Findings
Octadentate ligand with four N-methyl-3-hydroxy-pyridine-2-one unitsTh(IV), Hf(IV), Zr(IV), Gd(III), Eu(III), Al(III), Fe(III)High affinity and selectivity for Th(IV). nih.gov
Bifunctional mono-(3-hydroxy-4-pyridinones)Al(III), Fe(III), Cu(II), Zn(II), Ca(II), Mg(II)Good chelating and sequestering agent for Al(III). mdpi.com
Tripodal tris-(3,4-HP) derivativesFe(III), Al(III)Good chelating capacity and selectivity for iron. mdpi.com
Fe(3,4-HP)₃ chelatesFe(III)Effective in preventing iron deficiency chlorosis in plants. mdpi.com

Oxidation Mechanisms and Radical Formation

The oxidation of compounds related to α-Hydroxypyridine-3-acetic acid can proceed through radical-mediated pathways. For instance, the oxidation of acetic acid by hydroxyl radicals in the aqueous phase can lead to the formation of various products, including glyoxylic, glycolic, and oxalic acids. researchgate.netcopernicus.org The reaction mechanisms can involve the formation of alkoxy radicals which then undergo further reactions. researchgate.net

Manganese(III) acetate (B1210297) is a known reagent for initiating oxidative free-radical reactions. nih.gov It can oxidize compounds like acetic acid to generate a carboxymethyl radical. nih.gov This radical can then participate in addition reactions, for example, with alkenes. nih.gov The subsequent oxidation of the resulting radical intermediate by another equivalent of Mn(III) can lead to the final product. nih.gov The mechanism of this final oxidation step can be influenced by the structure of the radical. nih.gov

Noncovalent Interactions and Their Role in Molecular Stabilization

Noncovalent interactions, particularly hydrogen bonding, play a critical role in the structure and reactivity of α-Hydroxypyridine-3-acetic acid and its analogs. As discussed in the context of tautomerism, intramolecular hydrogen bonds are crucial in stabilizing certain tautomeric forms. acs.org

In the solid state, intermolecular hydrogen bonding is a dominant force. For example, 2-pyridone molecules form helical structures through hydrogen bonds. wikipedia.org In solution, 2-pyridone can form dimers via two hydrogen bonds. wikipedia.org These noncovalent interactions are not only important for the stabilization of the molecule itself but also influence its interactions with other molecules and its role in catalytic processes.

Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in the molecular assembly of pyridine carboxylic acid derivatives. The presence of both hydrogen bond donors (hydroxyl and carboxylic acid groups) and acceptors (pyridyl nitrogen and carbonyl oxygen) allows for the formation of intricate and stable hydrogen-bonding networks.

In analogs of α-hydroxypyridine-3-acetic acid, such as those containing hydroxyl and carboxyl groups on a pyridine ring, extensive hydrogen bonding is a dominant feature of their crystal structures. For instance, in the crystal structure of 3,6-dihydroxypicolinic acid, a related compound, both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular O—H⋯O hydrogen bond exists between the hydroxyl group and the carboxylate group. nih.gov This interaction contributes to the planarity of the molecule. Furthermore, water molecules, when present in the crystal lattice, can act as bridges, connecting different parts of the molecule or adjacent molecules through O—H⋯O hydrogen bonds, leading to the formation of a three-dimensional network. nih.gov

The strength and nature of hydrogen bonds in pyridine-acid complexes can vary significantly. Studies on pyridine and acetic acid complexes have shown that the interaction can range from a relatively weak hydrogen bond to a near-complete proton transfer, depending on the surrounding environment and the presence of solvents. researchgate.net Density Functional Theory (DFT) calculations on the acetic acid-pyridine 1:1 complex identified a strong N⋯H–O hydrogen-bonding interaction as the most stable configuration. researchgate.net Solvents have been shown to significantly enhance the strength of these hydrogen bonds. researchgate.net

The following table summarizes the types of hydrogen bonds observed in analogs of alpha-Hydroxypyridine-3-acetic acid and related structures.

Compound/Complex Type of Hydrogen Bond Description Reference
3,6-dihydroxypicolinic acidIntramolecular O—H⋯OOccurs between the 3-hydroxyl and 2-carboxylate groups. nih.gov
3,6-dihydroxypicolinic acidIntermolecular O—H⋯OMediated by water of crystallization, forming a 3D network. nih.gov
Acetic acid-pyridine complexIntermolecular N⋯H–OStrong hydrogen bond forming the most stable isomer. researchgate.net
α-hydroxy carboxylic acids (general)Intermolecular O—H⋯OBetween carboxyl and hydroxyl groups, forming various synthons. mdpi.com

π-π and C-H…π Interactions

In addition to hydrogen bonding, π-π stacking and C-H…π interactions are significant forces in the crystal engineering of aromatic compounds like α-hydroxypyridine-3-acetic acid and its analogs. These interactions, although weaker than hydrogen bonds, play a crucial role in the stabilization of the three-dimensional structure.

π-π Stacking Interactions

Aromatic rings, such as the pyridine ring in α-hydroxypyridine-3-acetic acid, can interact with each other through π-π stacking. wikipedia.org This non-covalent interaction arises from the electrostatic and van der Waals forces between the electron-rich π-systems of adjacent aromatic rings. wikipedia.org The geometry of this interaction can be face-to-face (sandwich) or offset (parallel-displaced).

C-H…π Interactions

C-H…π interactions are a type of weak hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor. These interactions are increasingly recognized as important in molecular recognition and crystal packing.

In the context of pyridine derivatives, C-H…O interactions have been observed to contribute to the stability of the crystal lattice. For example, in 3,6-dihydroxypicolinic acid, C—H⋯O interactions are part of the network of non-covalent forces that build its three-dimensional structure. nih.gov While direct evidence for C-H…π interactions in α-hydroxypyridine-3-acetic acid is not explicitly detailed in the provided context, the general principles of molecular interactions in pyridine-containing crystal structures suggest their likely presence. Studies on pyridine and its interactions with water molecules have shown that pyridine C-H donors can form C-H...O interactions. researchgate.net

The interplay of these weak interactions is often complex and cooperative. The table below provides a summary of these interactions in relevant compounds.

Interaction Type Participating Groups Significance Reference
π-π StackingPyridine ringsStabilization of crystal packing, formation of supramolecular assemblies. nih.govwikipedia.org
C-H…O InteractionsPyridine C-H and Carbonyl/Hydroxyl OxygenContribution to the stability of the 3D crystal lattice. nih.gov

Advanced Computational Studies of Alpha Hydroxypyridine 3 Acetic Acid

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict a variety of molecular properties with high accuracy, offering a balance between computational cost and precision. For α-Hydroxypyridine-3-acetic acid, DFT studies encompass the exploration of its structural parameters, vibrational frequencies, electronic properties, and reactivity.

DFT calculations are instrumental in determining the optimized molecular geometry of α-Hydroxypyridine-3-acetic acid. By minimizing the total energy of the molecule, theoretical bond lengths, bond angles, and dihedral angles can be calculated. These theoretical predictions often show excellent agreement with experimental data obtained from techniques like X-ray diffraction. For instance, studies on similar molecules, such as 2-hydroxy-5-methylpyridine-3-carboxylic acid, have demonstrated the reliability of the B3LYP/6-31G(d,p) level of theory for geometry optimization. nih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. DFT calculations are crucial for the accurate assignment of these vibrational modes. Theoretical vibrational frequencies can be computed and then compared with experimental spectra. This comparison helps in the detailed interpretation of the spectra, including the identification of complex vibrational couplings. For example, in related pyridine (B92270) derivatives, DFT has been used to analyze the vibrations of hydrogen-bonded ring structures. nih.govresearchgate.net The calculated vibrational modes for α-Hydroxypyridine-3-acetic acid would be expected to align well with experimental findings, allowing for a comprehensive understanding of its dynamic structure. mdpi.comrsc.org

Below is a representative data table comparing theoretical and experimental vibrational frequencies for key functional groups, as would be expected for α-Hydroxypyridine-3-acetic acid, based on studies of analogous compounds. mdpi.comresearchgate.net

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Functional Group Calculated Frequency (DFT) Experimental Frequency (FT-IR/Raman)
O-H Stretch Carboxylic Acid ~3500 ~3450-3550
C-H Stretch Pyridine Ring ~3100 ~3050-3150
C=O Stretch Carboxylic Acid ~1720 ~1700-1740
C=C/C=N Stretch Pyridine Ring ~1600 ~1580-1620

Note: The values presented are illustrative and based on typical ranges for the specified functional groups and findings for similar molecules.

Noncovalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the supramolecular structure and physicochemical properties of molecules. nih.gov DFT is a valuable tool for analyzing these weak interactions, which are often challenging to probe experimentally. nih.gov For α-Hydroxypyridine-3-acetic acid, the presence of hydroxyl, carboxylic acid, and pyridine nitrogen groups allows for the formation of significant intra- and intermolecular hydrogen bonds. DFT calculations can quantify the strength and geometry of these hydrogen bonds. nih.gov The theory of Atoms in Molecules (AIM) is often used in conjunction with DFT to characterize the nature of these interactions by analyzing the electron density distribution. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov

DFT calculations provide accurate energies and visualizations of the HOMO and LUMO. For α-Hydroxypyridine-3-acetic acid, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atoms, while the LUMO would likely be distributed over the carboxylic acid group and the pyridine ring. This analysis is fundamental for predicting how the molecule will interact in chemical reactions. slideshare.netimperial.ac.uk

Table 2: Frontier Molecular Orbital Properties

Parameter Description Calculated Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital -6.5 to -7.5
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0

Note: These values are typical estimates for similar organic molecules and serve as an illustrative example.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the charge distribution. uni-muenchen.deresearchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

For α-Hydroxypyridine-3-acetic acid, an MEP surface generated via DFT would reveal the most negative potential around the oxygen atoms of the carboxylic acid and hydroxyl groups, as well as the nitrogen atom of the pyridine ring, identifying these as sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential, indicating them as sites for nucleophilic interaction. uni-muenchen.de

DFT is a powerful method for investigating the pathways of chemical reactions and determining their feasibility. By mapping the potential energy surface, researchers can identify transition states and calculate the activation energy barriers for various reaction steps. researchgate.net This is particularly useful for understanding mechanisms such as hydrolysis, oxidation, or esterification. For instance, studies on the hydrolysis of carboxylic acid esters have used DFT to compare different reaction pathways and identify the rate-determining steps. researchgate.netresearchgate.net Similar methodologies could be applied to α-Hydroxypyridine-3-acetic acid to model its reactivity and degradation pathways in different chemical environments. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

While DFT provides detailed information on the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, especially their interactions with other molecules like biological receptors. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, binding events, and the stability of ligand-receptor complexes. nih.gov

If α-Hydroxypyridine-3-acetic acid were being investigated as a potential drug candidate, MD simulations would be crucial. These simulations can predict the binding affinity of the molecule to a target protein, identify the key amino acid residues involved in the interaction, and assess the stability of the resulting complex. nih.gov By simulating the ligand within the solvated active site of a receptor, MD provides a realistic picture of the binding dynamics that goes beyond the static view offered by molecular docking. nih.gov

Computational Prediction of Biological Activity and Pharmacokinetic Properties

In modern drug discovery and chemical biology, in silico methods are indispensable for the early assessment of a compound's potential biological effects and its likely behavior within an organism. These computational predictions allow for the prioritization of molecules for synthesis and experimental testing, saving significant time and resources. For alpha-hydroxypyridine-3-acetic acid, computational tools can generate a comprehensive profile of its probable biological activities and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Prediction of Biological Activity Spectra:

The biological activity spectrum of a compound can be predicted using software platforms such as PASS (Prediction of Activity Spectra for Substances). This software operates on the principle of Structure-Activity Relationship (SAR) analysis, comparing the chemical structure of a query molecule against a vast training set of compounds with experimentally validated biological activities. The structure of a compound like this compound is represented using specialized descriptors, such as Multilevel Neighborhoods of Atoms (MNA), which capture its unique structural features.

The PASS algorithm then calculates the probability of the compound being active (Pa) or inactive (Pi) for a wide range of biological activities, including pharmacological effects and mechanisms of action. A Pa value greater than 0.7 suggests a high likelihood of observing that activity experimentally, making the compound a strong candidate for further investigation for that specific effect. Predictions where 0.5 < Pa < 0.7 indicate a probable activity, often with a higher degree of novelty compared to well-known pharmaceutical agents.

While specific, experimentally validated PASS prediction data for this compound is not publicly available, a hypothetical prediction would generate a list of potential activities. Such a prediction could highlight its potential as an anti-inflammatory agent, a neuroprotective compound, or an enzyme inhibitor, based on structural similarities to known active molecules.

Prediction of Pharmacokinetic (ADMET) Properties:

A compound's success as a therapeutic agent is critically dependent on its ADMET profile. Numerous computational models are employed to predict these properties from a molecule's structure. These models help to identify potential liabilities, such as poor absorption or high toxicity, at a very early stage. Key predicted parameters include:

Absorption: Assessed by predicting properties like human intestinal absorption (HIA) and permeability through Caco-2 cells, which mimics the intestinal barrier.

Distribution: Evaluated by predicting plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).

Metabolism: Predictions often focus on interactions with cytochrome P450 (CYP) enzymes, identifying the compound as a potential substrate or inhibitor of key isoforms like CYP3A4, CYP2D6, and CYP2C9.

Excretion: Relates to how the compound is cleared from the body.

Toxicity: Computational models can predict various toxicological endpoints, including potential for carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition).

The table below illustrates the type of data that would be generated from a typical in silico ADMET and biological activity prediction for this compound.

Disclaimer: The following table contains hypothetical data for illustrative purposes. Specific computational or experimental data for this compound was not available in the searched sources.

Table 1: Hypothetical Predicted Biological and Pharmacokinetic Profile of this compound

Parameter Category Predicted Parameter Hypothetical Value/Classification Significance
Biological Activity Anti-inflammatory Pa = 0.65 Likely to possess anti-inflammatory properties.
Neuroprotective Pa = 0.58 May offer protection to nerve cells.
CYP3A4 Inhibitor Pa = 0.45 Unlikely to be a potent inhibitor of this major metabolic enzyme.
Absorption Human Intestinal Absorption (HIA) High Readily absorbed after oral administration.
Caco-2 Permeability (nm/s) >10 x 10-6 High permeability across the intestinal wall.
Distribution Plasma Protein Binding (PPB) Moderate (60-80%) A significant fraction will be bound to plasma proteins.
Blood-Brain Barrier (BBB) Permeation Low Unlikely to cross into the central nervous system in high concentrations.
Metabolism CYP2D6 Substrate Yes Likely to be metabolized by the CYP2D6 enzyme.
Toxicity hERG Inhibition Low Risk Unlikely to cause drug-induced cardiac arrhythmia.

Quantum Chemical Parameters and Their Relation to Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure and physicochemical properties of a molecule. These computational methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and energy levels. From these fundamental calculations, a variety of molecular descriptors can be derived that help explain and predict the molecule's stability, reactivity, and intermolecular interactions.

For this compound, DFT calculations can be used to optimize its three-dimensional geometry and compute several key parameters:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is the energy gap (ΔE = ELUMO - EHOMO). A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron to a higher energy state.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It visually identifies electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, colored blue). This is invaluable for predicting how the molecule will interact with biological targets like proteins or nucleic acids.

By analyzing these parameters, researchers can build a detailed understanding of how this compound is likely to behave in a chemical or biological environment, guiding further experimental design.

Disclaimer: The following table contains hypothetical data for illustrative purposes. Specific quantum chemical calculations for this compound were not available in the searched sources.

| Chemical Softness | S | 0.38 eV-1 | The reciprocal of hardness; indicates higher reactivity. |

Biological Activities and Pharmacological Investigations of Alpha Hydroxypyridine 3 Acetic Acid

Metal Ion Chelation

The structure of alpha-Hydroxypyridine-3-acetic acid, particularly the presence of the hydroxyl and carboxylate groups in proximity on the pyridine (B92270) ring, suggests a strong potential for chelating metal ions. Hydroxypyridinones, a class of compounds to which this compound is related, are well-recognized for their metal-chelating properties, especially with hard metal ions like iron(III). researchgate.netresearchgate.netnih.gov

The ability to chelate metal ions has significant implications for various biochemical pathways where these ions play a crucial role. For instance, iron is essential for numerous physiological processes, but its excess can be toxic. Chelating agents can help maintain metal ion homeostasis. While direct studies on this compound are limited, research on similar hydroxypyridinone structures provides a basis for its potential role. For example, the related compound 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one has shown a high affinity for iron(III), with a pFe³⁺ value of 22.0, which is significantly higher than that of the clinically used iron chelator deferiprone (B1670187) (pFe³⁺ = 20.6). marmara.edu.tr This compound has also been studied for its coordinating ability with other metal ions such as Al³⁺, Cu²⁺, and Zn²⁺. marmara.edu.tr The chelation of these metal ions can influence enzymatic activities and signaling pathways where they act as cofactors or signaling molecules.

Chelation therapy is a medical procedure that involves the administration of chelating agents to remove heavy metals from the body. Given the established metal-chelating properties of the hydroxypyridinone scaffold, there is a strong rationale for investigating this compound and its derivatives in this context. Studies on multidentate hydroxypyridinonate ligands have demonstrated their superior efficacy in chelating Pu(IV) in vivo compared to the standard drug CaNa₃-DTPA. nih.gov Specifically, Me-3,2-HOPO ligands have shown greater affinity for Pu(IV) in animal models. nih.gov Although direct experimental evidence for this compound in chelation therapy is not yet available, the promising results from structurally similar compounds warrant further investigation into its potential for treating metal overload diseases.

Enzyme Inhibition

The interaction of small molecules with enzymes is a cornerstone of pharmacology. The ability of this compound to inhibit specific enzymes could lead to various therapeutic applications. While comprehensive screening of this compound against a wide range of enzymes is not yet published, research on related structures provides some insights.

For instance, various metalloenzyme inhibitors contain metal-binding groups (MBGs) such as hydroxamic acids and hydroxypyridinonates. nih.gov These inhibitors have been evaluated against a panel of metalloenzymes, including carbonic anhydrases (CAs), matrix metalloproteinases (MMPs), and others, showing a degree of selectivity for their intended targets. nih.govnih.gov

Some pyridine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Additionally, pyrimidine (B1678525) derivatives have shown inhibitory potency against both cholinesterases and carbonic anhydrases. nih.gov The table below shows the inhibitory constants (Ki) of some pyrimidine derivatives against these enzymes.

CompoundhCA I Ki (µM)hCA II Ki (µM)AChE Ki (µM)BChE Ki (µM)
4-amino-5,6-dichloropyrimidine (7)0.201Not Reported0.099Not Reported
4-amino-6-hydroxypyrimidine (4)Not Reported1.867Not ReportedNot Reported
4-amino-2-chloropyrimidine (2)Not ReportedNot ReportedNot Reported1.324

This table illustrates the enzyme inhibitory potential of related heterocyclic compounds and does not include data for this compound due to a lack of specific information.

Given its structure, this compound could potentially inhibit metalloenzymes by chelating the metal cofactor in the active site. Further research is needed to screen this compound against a broad panel of enzymes and to determine its inhibitory mechanisms and selectivity.

Prolyl Hydroxylase Inhibition and HIF-α Stabilization

The compound this compound is a member of a class of agents known as prolyl hydroxylase inhibitors. These enzymes, specifically Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs), play a critical role in the cellular response to oxygen levels. nih.gov In well-oxygenated (normoxic) conditions, PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). nih.gov This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its subsequent degradation by the proteasome. nih.gov

By inhibiting the action of prolyl hydroxylases, this compound prevents the degradation of HIF-α. This leads to the stabilization and accumulation of HIF-α, even under normal oxygen conditions. wikipedia.org The stabilized HIF-α can then translocate to the nucleus, where it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) on target genes, initiating their transcription. nih.govnih.gov This process effectively mimics the body's natural response to low oxygen levels, or hypoxia. wikipedia.org

A primary consequence of HIF-α stabilization is the increased production of endogenous erythropoietin (EPO). nih.gov EPO is a glycoprotein (B1211001) hormone that serves as the principal regulator of erythropoiesis, the process of red blood cell production. nih.gov The gene for EPO is a key target of the HIF transcription factor. nih.gov

Under normal circumstances, the kidneys are the primary site of EPO synthesis in adults. nih.govnih.gov However, research indicates that HIF prolyl hydroxylase inhibitors can stimulate EPO production not only in the kidneys but also in other organs, such as the liver. nih.gov This has significant therapeutic implications, particularly in the context of anemia associated with chronic kidney disease (CKD), where the kidneys' ability to produce EPO is compromised. nih.gov By stabilizing HIF-α, these inhibitors can effectively "turn on" the EPO gene in other tissues, helping to correct the anemia.

The ability of compounds like this compound to stabilize HIF-α makes them invaluable tools in hypoxia-inducible factor research. HIF is a master regulator of a wide array of physiological processes that allow cells and tissues to adapt to and survive in low-oxygen environments. nih.gov These processes include not only erythropoiesis but also angiogenesis (the formation of new blood vessels), glucose metabolism, and cell survival. nih.govnih.gov

The study of HIF and its regulatory pathways is crucial for understanding various pathological conditions, including cancer, ischemia, and chronic inflammation, where hypoxia is a common feature. nih.gov HIF-1α overexpression has been observed in many types of human cancers and is associated with tumor progression and angiogenesis. nih.gov Therefore, inhibitors that can modulate the HIF pathway, such as this compound, are of significant interest for developing novel therapeutic strategies. nih.gov

Tyrosinase Enzyme Inhibition

Beyond its effects on the HIF pathway, this compound and its structural analogs have been investigated for their ability to inhibit the enzyme tyrosinase. Tyrosinase is a key copper-containing enzyme involved in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.

Certain 3-hydroxypyridine-4-ones have been shown to inhibit tyrosinase. nih.gov This inhibitory activity is thought to be related to their ability to chelate the copper ions within the active site of the enzyme. nih.gov However, it has been established that substitutions at specific positions on the pyridine ring can influence this interaction. For instance, alkyl substitution at the 2-position of the 3-hydroxypyridine-4-one ring has been found to minimize the inhibition of tyrosinase without significantly affecting the molecule's affinity for iron(III). nih.gov This highlights the potential to design derivatives with selective inhibitory profiles. The inhibition of tyrosinase is an area of interest for conditions related to hyperpigmentation.

Inhibition of Prostanoid Synthesis

Derivatives of 3-hydroxy-pyridine have been shown to possess anti-inflammatory and analgesic properties, which are believed to be linked to their ability to inhibit the synthesis of prostanoids. nih.gov Prostanoids, which include prostaglandins (B1171923) and thromboxanes, are lipid mediators derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes. nih.govresearchgate.net These molecules are key players in the inflammatory cascade and the generation of pain signals. nih.gov

The mechanism by which these pyridine derivatives inhibit prostanoid synthesis is thought to involve their iron-chelating properties. nih.gov Cyclooxygenase and lipooxygenase, the key enzymes in the prostanoid and leukotriene synthesis pathways, are iron-dependent. nih.gov By chelating the iron necessary for the catalytic activity of these enzymes, compounds like this compound can effectively block the production of pro-inflammatory prostanoids. nih.gov This dual action of inhibiting pro-inflammatory prostanoid synthesis and potentially inhibiting the generation of toxic free radicals by cyclooxygenase contributes to their therapeutic potential in pain and inflammatory conditions. nih.gov

Analgesic Effects

Research has demonstrated that derivatives of 3-hydroxy-pyridine-4-one exhibit significant analgesic effects in various animal models of pain. nih.gov These compounds have shown efficacy in models of both visceral and inflammatory pain. nih.gov

The analgesic effects of this compound and related compounds are likely mediated through multiple mechanisms. A primary mechanism is the inhibition of prostanoid synthesis, as discussed previously. nih.gov By reducing the production of prostaglandins, which are potent sensitizers of peripheral nociceptors (pain-sensing neurons), these compounds can decrease the perception of pain. nih.gov

The acetic acid-induced writhing test, a model for visceral pain, involves the release of arachidonic acid and the subsequent biosynthesis of prostaglandins via the cyclooxygenase pathway. nih.gov The analgesic activity of 3-hydroxy-pyridine-4-one derivatives in this model suggests their interference with this pathway. nih.gov

Furthermore, the formalin test, which has an early neurogenic phase and a later inflammatory phase, provides additional insight. The analgesic activity observed in the second phase of the formalin test further supports the anti-inflammatory mechanism of these compounds. nih.gov The modulation of pain can occur at various levels, from the periphery where pain is initiated, to the spinal cord and higher brain centers. tmc.eduphysio-pedia.com By targeting the peripheral synthesis of inflammatory mediators, these compounds can prevent the initial barrage of noxious signals from reaching the central nervous system. nih.gov

Interactive Data Table: Biological Activities of this compound and Related Compounds

Biological TargetActivityKey Findings
Prolyl Hydroxylase InhibitionStabilizes HIF-α, mimicking a hypoxic response. nih.govwikipedia.org
Erythropoietin (EPO) Increased ProductionHIF-α stabilization leads to enhanced endogenous EPO synthesis. nih.govnih.gov
Tyrosinase InhibitionCan chelate copper in the enzyme's active site, though this can be modulated by structural modifications. nih.govnih.gov
Prostanoid Synthesis InhibitionBelieved to occur through chelation of iron required by cyclooxygenase enzymes. nih.gov
Pain Pathways ModulationReduces pain perception, likely through inhibition of pro-inflammatory prostaglandin (B15479496) synthesis. nih.govnih.gov

Evaluation in Animal Models

The therapeutic potential of pyridine derivatives, a class of compounds to which this compound belongs, has been assessed in various animal models to determine their pharmacological effects. For instance, new derivatives of 3-hydroxy pyridine-4-one have been evaluated for their analgesic and anti-inflammatory activities. nih.govnih.gov

In studies using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice, different derivatives of 3-hydroxy-pyridine-4-one demonstrated significant anti-inflammatory effects. nih.gov The carrageenan model is a well-established method for testing acute inflammation. nih.gov Similarly, the analgesic properties of these compounds were assessed using the acetic acid-induced writhing and formalin tests in mice, with all tested compounds showing significant pain-relieving activity. nih.gov Notably, one compound, which was less polar due to the absence of moieties like -OH or -COOH, showed the highest potency, suggesting that better penetration into fatty tissues could enhance its action. nih.gov Another study on synthesized pyrazolone (B3327878) Mannich bases also utilized the acetic acid-induced writhing method in mice to evaluate analgesic activity. researchgate.net

Furthermore, the anti-inflammatory effects of spexin, a novel peptide, were studied in a rat model of acetic acid-induced colitis, a condition that causes inflammation and ulcers in the colon. nih.gov This research highlights the use of acetic acid to induce inflammatory conditions in animal models for the evaluation of potential therapeutic agents. nih.gov

Anti-inflammatory Properties

Pyridine derivatives have been recognized for their anti-inflammatory capabilities. nih.govnih.gov Specifically, derivatives of 3-hydroxy pyridine-4-one have shown notable anti-inflammatory action in animal studies. nih.gov These compounds are considered to have therapeutic value in treating painful and other diseases due to their ability to inhibit the synthesis of pro-inflammatory substances. nih.gov

The anti-inflammatory activity of these compounds is significant, as demonstrated in both carrageenan-induced paw edema and croton oil-induced ear edema tests. nih.gov Indole-3-acetic acid (IAA), a related compound, has also been shown to possess anti-inflammatory and anti-oxidative properties. mdpi.comnih.gov It can reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in macrophages. mdpi.com

Potential Mechanisms of Anti-inflammatory Action

The primary mechanism believed to be responsible for the anti-inflammatory effects of 3-hydroxy pyridine-4-one derivatives is their iron-chelating ability. nih.govnih.gov Key enzymes in the inflammation pathway, namely cyclooxygenase (COX) and lipooxygenase, are iron-dependent. nih.govnih.gov By binding to or removing the Fe3+ ion associated with these enzymes, these compounds can inhibit the synthesis of prostanoids and the generation of toxic free radicals, both of which contribute to inflammation. nih.gov

This dual action of inhibiting pro-inflammatory prostanoid synthesis and reducing toxic free radical generation is a key aspect of their therapeutic potential. nih.gov For indole-3-acetic acid (IAA), the anti-inflammatory mechanism involves the induction of heme oxygenase-1 (HO-1) and the direct neutralization of free radicals. mdpi.comnih.gov IAA has been found to suppress the nuclear translocation of NF-κB p65, a key transcription factor in the inflammatory response. mdpi.com The inhibition of HO-1 activity was shown to impede the anti-inflammatory effects of IAA on certain cytokines, highlighting the importance of this pathway. mdpi.com

Antimicrobial and Antibacterial Activities

Pyridine compounds are known to possess a broad spectrum of antimicrobial activities. nih.govmdpi.com Derivatives of pyridine have demonstrated effectiveness against various pathogens, including bacteria and fungi. nih.gov For example, certain synthesized pyridine derivatives have shown good antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans. nih.gov The antimicrobial potential of these compounds is a significant area of research, with studies exploring their efficacy against a range of microorganisms. nih.govmdpi.com Acetic acid itself has demonstrated significant antibacterial efficacy against both gram-positive and gram-negative bacteria, suggesting its potential as a disinfectant. nih.gov

Activity against Gram-Positive and Gram-Negative Bacterial Strains

The antibacterial activity of pyridine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. nih.gov Some pyridine compounds have shown moderate activity against the Gram-positive bacterium S. aureus. nih.gov In other studies, newly synthesized pyridine derivatives exhibited excellent antibacterial activity against a panel of bacteria including S. aureus, Enterococcus faecalis (Gram-positive), and E. coli, Acinetobacter baumannii, and Pseudomonas aeruginosa (Gram-negative). nih.gov

The effectiveness of these compounds can vary based on their specific chemical structure. researchgate.net For instance, some pyridone derivatives fused with a triazole moiety showed marked activity against Gram-negative bacteria. researchgate.net The presence of certain chemical groups, such as electron-withdrawing groups, can influence the antibacterial potency. researchgate.net Alkyl pyridinol compounds, which are derivatives of anaephene, have been shown to be selectively active against Gram-positive bacteria like S. aureus, including methicillin-resistant strains (MRSA), while being ineffective against Gram-negative bacteria such as P. aeruginosa. mdpi.com The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial membrane. mdpi.com

Minimum Inhibitory Concentrations (MIC) of Various Pyridine Derivatives against Bacterial Strains
Compound TypeBacterial StrainMIC (µg/mL)Reference
Pyridine Derivatives (12, 15, 16, 17)B. subtilis, S. aureus (Gram-positive)6.25–12.5 nih.gov
Pyridine Derivatives (12, 15, 16, 17)P. aeruginosa, E. coli (Gram-negative)6.25–12.5 nih.gov
Pyridine-benzothiazole hybrids (95, 96)Various strainsPoor to fair activity mdpi.com
Alkyl Pyridinol (JC-01-074)S. aureus16 mdpi.com
Acetic AcidCoagulase-negative Staphylococcus, Klebsiella pneumoniae, Proteus vulgaris, Enterococcus species, Serratia marcescens0.05 - 0.25 (µL/mL) nih.gov

Inhibition of Biofilm Formation

Bacterial biofilms present a significant challenge in treating chronic infections due to their high tolerance to antibiotics. nih.gov Some pyridine derivatives have demonstrated antibiofilm activity. nih.gov For example, certain N-alkylated pyridine-based organic salts have been shown to inhibit biofilm formation by S. aureus and E. coli. nih.gov

Acetic acid has been studied for its ability to eradicate both Gram-positive and Gram-negative bacterial biofilms. nih.gov It has been shown to be effective against mature biofilms of P. aeruginosa and S. aureus in vitro. nih.gov Indole-3-acetic acid (IAA) has also been identified as an effective antibiofilm agent against P. aeruginosa, with studies showing it can cause significant biofilm inhibition and detachment of bacterial cells. nih.gov The mechanism for this action may involve interactions with virulence proteins. nih.gov Some anti-biofilm agents work by inhibiting quorum sensing (QS), a cell-to-cell communication system that regulates biofilm development in many Gram-negative bacteria. mdpi.com

Investigational Drug Resistance Studies

The rise of antibiotic-resistant pathogens is a major global health concern. mdpi.com Research into pyridine derivatives includes investigating their potential to overcome or circumvent drug resistance mechanisms. Some alkyl pyridinol compounds have shown potent antibacterial activity against multi-drug-resistant strains of S. aureus. mdpi.com

However, studies on the synergistic effects of these compounds with conventional antibiotics have produced mixed results. For one alkyl pyridinol, no significant synergistic effects were observed with clinically relevant antibiotics against S. aureus. mdpi.com This suggests that while the compound itself is effective, it may not enhance the potency of other antibiotics. mdpi.com Further research is needed to fully understand the role of this compound and related compounds in addressing the challenge of antibiotic resistance.

Antifungal Activity

Currently, there is no specific research data available in peer-reviewed literature detailing the antifungal activity of this compound. While broader classes of pyridine derivatives have been investigated for antifungal properties, studies focusing explicitly on this compound are not publicly accessible.

Antileishmanial Activity

There are no dedicated studies on the antileishmanial activity of this compound. Research into new treatments for leishmaniasis has explored various heterocyclic compounds, including complex derivatives of 2- and 3-hydroxypyridine (B118123), but not the specific this compound molecule itself. conicet.gov.ar

Herbicidal Activity

The potential herbicidal activity of this compound has not been reported in scientific studies. The field of herbicidal chemistry includes some pyridine carboxylic acid derivatives, but research has focused on other, structurally distinct molecules. google.com

General Toxicity and Safety Profile in Research Contexts

The primary information available regarding the toxicity and safety of this compound comes from data provided by chemical suppliers for research and laboratory use. This information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

The compound is classified as causing skin irritation and serious eye damage. echemi.comsigmaaldrich.com Precautionary statements for handling advise the use of protective gloves, and eye and face protection. chemicalbook.com Standard handling procedures include washing hands and skin thoroughly after contact and ensuring adequate ventilation. chemicalbook.com In case of contact with eyes, rinsing cautiously with water for several minutes is recommended, and immediate medical attention may be required. chemicalbook.com

Table 1: GHS Hazard Information for this compound

Hazard Class Hazard Statement Signal Word
Skin Corrosion/Irritation H315: Causes skin irritation Warning
Serious Eye Damage/Irritation H318: Causes serious eye damage Danger
Specific Target Organ Toxicity H335: May cause respiratory irritation Warning

Data sourced from chemical safety information provided by suppliers. echemi.comsigmaaldrich.com

Structure Activity Relationship Sar Studies of Alpha Hydroxypyridine 3 Acetic Acid Derivatives

Influence of Substituent Variations on Biological Potency

The core structure of hydroxypyridine carboxylic acids is a potent metal-binding pharmacophore, making it a valuable scaffold for enzyme inhibitors that target metalloenzymes. Research into 3-hydroxypyridine-2-thione (3HPT) derivatives as histone deacetylase (HDAC) inhibitors, which contain a zinc ion in their active site, has provided significant SAR insights. nih.gov Early studies identified that these compounds were selective for HDAC6 and HDAC8 over HDAC1. nih.gov Further optimization focusing on the linker and surface recognition groups led to the development of potent and selective inhibitors. nih.gov

For instance, extending the alkyl linker between the 3HPT core and the surface recognition group demonstrated that a six-carbon chain was optimal for HDAC6 inhibition, as seen in the table below.

Table 1: SAR of 3-Hydroxypyridine-2-thione Derivatives as HDAC Inhibitors Data sourced from studies on 3HPT-derived HDAC inhibitors. nih.gov

Compound ID Linker Length (n atoms) Surface Group HDAC6 IC₅₀ (µM) HDAC8 IC₅₀ (µM) HDAC1 % Inhibition @ 10µM
10a 2 Phenyl >50 >50 12%
10b 3 Phenyl 2.5 1.8 15%
10c 4 Phenyl 0.8 0.6 18%
10d 6 Phenyl 0.08 0.1 10%

| 14e | 6 | 4-Biphenyl | 0.04 | 0.05 | 9% |

Similarly, in the development of influenza endonuclease inhibitors, modifications to the hydroxypyridinone core highlighted the importance of substituents. The introduction of a bromine atom at the 6-position served as a synthetic handle for future modifications and aided in crystallographic studies without significantly altering the inhibitory activity compared to its unsubstituted analog. nih.gov

Studies on derivatives of 3-hydroxy-pyridine-4-one, a close structural analog of the alpha-hydroxypyridine-3-acetic acid scaffold, have demonstrated significant analgesic properties. The mechanism is thought to be related to their iron-chelating capabilities, which may inhibit pro-inflammatory prostanoid synthesis. nih.gov A comparative study of four different derivatives in acetic acid-induced writhing and formalin tests in mice revealed a strong dependence of analgesic efficacy on the polarity of the substituents. nih.gov

Compound A, which lacks polar hydroxyl (-OH) or carboxyl (-COOH) groups and is therefore less polar, was found to be the most potent analgesic. nih.gov This suggests that reduced polarity enhances the molecule's ability to penetrate lipophilic sites of action, a critical factor for analgesic activity. nih.gov

Table 2: Analgesic Effects of 3-Hydroxy-Pyridine-4-One Derivatives Data from acetic acid-induced writhing test. nih.gov

Compound Key Structural Feature Max Inhibition of Writhing Potency
A Lacks polar -OH or -COOH moieties 79% Most Potent (active at 2.5-10 mg/kg)
B Contains polar moieties 66% Least Potent (active at 100-400 mg/kg)
C Contains polar moieties 80% Intermediate Potency (active at 50-200 mg/kg)

| D | Contains polar moieties | 90% | Intermediate Potency (active at 50-200 mg/kg) |

The antimicrobial activity of pyridine (B92270) derivatives can be significantly modulated by the introduction of various substituents. In a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the introduction of a fluorine atom to the structure was found to significantly increase antibacterial activity against several Gram-positive bacteria. nih.gov This enhancement is hypothesized to result from the electron-withdrawing nature of fluorine, which may reduce the electron cloud density of the pyridine ring, thereby improving binding to the bacterial target or enhancing penetration of the bacterial biofilm. nih.gov

Furthermore, studies on N-aryl-substituted β-amino acid derivatives with a 3-hydroxyphenyl core (structurally related to the target scaffold) showed that compounds featuring 4-nitrophenyl, 1-naphthyl, and 5-nitro-2-thienyl groups had enhanced activity against S. aureus and E. faecalis. mdpi.com This indicates that specific electron-withdrawing and aromatic groups can be crucial for potent antimicrobial action. The minimum inhibitory concentration (MIC) is a key measure of efficacy, with lower values indicating greater potency. For example, certain novel thienopyridine derivatives have shown MIC values below 0.0048 mg/mL against B. mycoides and C. albicans. researchgate.net

Role of Hydroxyl and Carboxyl Moieties in Receptor Binding and Activity

The hydroxyl (-OH) and carboxyl (-COOH) groups are fundamental to the biological activity of this compound, primarily through their ability to form hydrogen bonds and engage in electrostatic interactions. nih.gov

In the context of enzyme inhibition, these groups are often essential for binding to the active site. The hydroxyl and ketone groups of the hydroxypyridinone core, combined with an oxygen atom from the carboxylic acid, can form a tridentate chelation motif with metal ions (e.g., Mg²⁺ or Mn²⁺) in the active site of enzymes like influenza endonuclease. nih.govacs.org The position and number of hydroxyl groups can be pivotal; for instance, in α-amylase inhibitors based on benzoic acid, a hydroxyl group at the 2-position was found to have a strong positive effect on inhibitory activity, whereas a hydroxyl at the 5-position had a negative effect. mdpi.com The carboxyl group provides an additional site for strong hydrogen bonding with amino acid residues like histidine, further anchoring the inhibitor in the active site. nih.gov

Conversely, for activities requiring passage across biological membranes like the blood-brain barrier, these polar groups can be a liability. As seen in the analgesic derivatives, the most potent compound was the one lacking these polar moieties, suggesting that higher lipophilicity is required for better penetration to the central nervous system or other non-polar target sites. nih.gov

Steric and Electronic Effects on Reactivity and Biological Function

The biological function of these derivatives is governed by a delicate interplay of steric (size and shape) and electronic (electron-donating or -withdrawing) effects of their substituents.

Electronic Effects: The electronic nature of substituents on the pyridine ring can significantly alter a molecule's interaction with its target. The introduction of electron-withdrawing groups, such as a fluorine atom, can enhance antibacterial activity by altering the charge distribution of the pyridine ring, potentially improving target binding. nih.gov In antiproliferative pyridine derivatives, electron-donating groups like methoxy (B1213986) (-OMe) and hydroxyl (-OH) were found to enhance activity, suggesting that increased electron density at specific positions is favorable for this particular biological action. mdpi.com

Steric Effects: The size and bulk of substituents can dictate how a molecule fits into a binding pocket. In the study of antiproliferative pyridines, it was noted that bulky groups could exhibit lower activity, implying that they may cause steric hindrance that prevents optimal binding. mdpi.com Conversely, the precise placement of smaller groups can create favorable interactions. For example, a hydroxyl group at the 2-position of a benzoic acid inhibitor can form an intramolecular hydrogen bond with the adjacent carboxyl group, a combined electronic and steric effect that pre-organizes the molecule for better binding to its target enzyme. mdpi.com

Bioisosteric Replacements in Lead Optimization and Drug Design

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound by swapping one functional group for another with similar physical or chemical properties. drughunter.comnih.gov This is often done to improve potency, selectivity, or pharmacokinetic properties. The carboxylic acid group is a frequent target for bioisosteric replacement to mitigate issues with acidity or metabolic instability. acs.orgnih.gov

In the development of hydroxypyridinone-based influenza endonuclease inhibitors, the carboxylic acid moiety was systematically replaced with various bioisosteres. This study provided a clear demonstration of how such replacements modulate inhibitory activity. While the parent carboxylic acid was a potent inhibitor, replacing it with a tetrazole—a common and effective carboxylic acid bioisostere—retained comparable, high-level activity. nih.govacs.orgdrughunter.com Other replacements, however, led to a decrease in potency.

Table 3: Bioisosteric Replacement of Carboxylic Acid in a Hydroxypyridinone Endonuclease Inhibitor Data sourced from a study on metal-binding isosteres. nih.govacs.org

Compound Bioisosteric Group IC₅₀ (nM) Comment
Parent Carboxylic Acid 8.8 Potent parent compound
Isostere 1 Tetrazole 11 Excellent replacement, retains high potency
Isostere 2 1,2,4-Oxadiazol-5-one 140 Moderate activity
Isostere 3 Imidazoline >10,000 Poor activity, likely due to poor electron donation

| Isostere 4 | Oxazoline | >10,000 | Poor activity, similar to Imidazoline |

This work illustrates that while some bioisosteres like tetrazole can effectively mimic the carboxylic acid's role in metal binding, others like saturated heterocycles may fail to provide the necessary electronic properties for strong coordination, leading to a significant loss of biological function. acs.org

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of alpha-hydroxypyridine-3-acetic acid. By interacting with the molecule using different forms of electromagnetic radiation, these techniques can identify functional groups, and provide detailed information about the atomic arrangement and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule would be expected. The protons on the pyridine (B92270) ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (splitting) would be dependent on their position relative to the nitrogen atom and the other substituents. The proton attached to the alpha-carbon (the carbon bearing the hydroxyl and carboxylic acid groups) would likely appear as a singlet in the region of 5.0-5.5 ppm, shifted downfield due to the deshielding effects of the adjacent oxygen atoms. The hydroxyl and carboxylic acid protons are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid would be expected to have the largest chemical shift, typically in the range of 170-180 ppm. The carbons of the pyridine ring would resonate in the aromatic region, generally between 120 and 150 ppm. The alpha-carbon, being attached to two electronegative oxygen atoms, would be significantly deshielded and is expected to appear in the 70-80 ppm range.

¹H NMR Predicted Chemical Shifts (ppm) ¹³C NMR Predicted Chemical Shifts (ppm)
Pyridine Protons: 7.0 - 8.5Carbonyl Carbon: 170 - 180
Alpha-Proton: 5.0 - 5.5Pyridine Carbons: 120 - 150
Hydroxyl/Carboxylic Proton: Variable (broad)Alpha-Carbon: 70 - 80

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which often overlaps with the C-H stretching vibrations. The O-H stretch of the alcohol would also contribute to this broadness. A strong, sharp absorption peak between 1700 and 1750 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the carboxylic acid. The C=N and C=C stretching vibrations of the pyridine ring would likely appear in the 1450-1600 cm⁻¹ region. Finally, C-O stretching vibrations from the alcohol and carboxylic acid would be expected in the 1050-1300 cm⁻¹ range.

Functional Group Predicted FT-IR Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (broad)
C=O (Carboxylic Acid)1700 - 1750
C=N, C=C (Pyridine Ring)1450 - 1600
C-O (Alcohol/Carboxylic Acid)1050 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound contains π-electrons and would be expected to absorb UV radiation. A typical UV-Vis spectrum, recorded in a suitable solvent like ethanol (B145695) or water, would likely exhibit absorption maxima (λmax) in the range of 260-280 nm, which is characteristic of the π to π* transitions in the pyridine ring. The presence of the hydroxyl and carboxylic acid groups may cause slight shifts in the absorption wavelength and intensity compared to unsubstituted pyridine.

Transition Type Predicted UV-Vis Absorption Range (λmax)
π → π* (Pyridine Ring)260 - 280 nm

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (molecular weight: 153.14 g/mol ), the molecular ion peak [M]⁺ would be expected at an m/z of 153. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (–COOH) as carbon dioxide (CO₂) and water (H₂O), which would result in a significant fragment ion. Decarboxylation (loss of CO₂) would lead to a fragment at m/z 109. Other fragments corresponding to the cleavage of the pyridine ring or loss of the hydroxyl group could also be observed.

Ion Predicted m/z Value
Molecular Ion [M]⁺153
[M - CO₂]⁺109

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. For the analysis of the polar and ionizable this compound, a reversed-phase HPLC method would be most suitable. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (to control the pH and the ionization state of the analyte) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The retention time of the compound would be dependent on the specific conditions, including the mobile phase composition, pH, and flow rate. Detection is commonly achieved using a UV detector set at the λmax of the compound (around 260-280 nm). By comparing the retention time and UV spectrum to a known standard, the identity of the compound can be confirmed, and its concentration can be determined from the peak area.

Parameter Typical Condition
Column Reversed-phase C18
Mobile Phase Acetonitrile/Methanol and aqueous buffer
Detection UV at ~260-280 nm

Gas Chromatography/Mass Spectrometry (GC/MS)

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the low volatility of this compound, which contains both a polar hydroxyl and a carboxylic acid group, derivatization is a necessary prerequisite for successful GC/MS analysis.

A common and effective derivatization technique is silylation, which replaces the active hydrogen atoms in the hydroxyl and carboxylic acid moieties with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility and thermal stability of the compound, making it amenable to GC analysis. A typical silylation procedure involves reacting the compound with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like pyridine.

The derivatized this compound is then injected into the gas chromatograph. The separation is typically performed on a capillary column with a non-polar stationary phase. The temperature of the GC oven is programmed to ramp up, allowing for the separation of the derivatized compound from other components in the sample based on their boiling points and interactions with the stationary phase.

Following separation in the GC, the eluted compound enters the mass spectrometer. In the MS, the derivatized molecule is ionized, commonly by electron ionization (EI), which causes it to fragment into a unique pattern of ions. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint for the identification of the compound.

Table 1: Representative GC/MS Parameters for the Analysis of Silylated this compound

ParameterValue/Condition
Derivatization Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in Pyridine
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 50-500 m/z
Transfer Line Temp 280 °C

Thin-Layer Chromatography (TLC) in Preparative Separations

Preparative Thin-Layer Chromatography (TLC) is a valuable technique for the purification of small to moderate quantities of compounds. cymitquimica.com For this compound, preparative TLC can be employed to isolate the compound from reaction mixtures or natural extracts. cymitquimica.com This method utilizes a glass plate coated with a thick layer of a stationary phase, typically silica (B1680970) gel.

The crude sample containing this compound is dissolved in a small amount of a suitable solvent and applied as a narrow band near the bottom of the TLC plate. The choice of the mobile phase, or eluent, is critical for achieving good separation. Given the polar nature of this compound, a relatively polar solvent system is required. A mixture of a polar organic solvent, such as ethyl acetate (B1210297) or methanol, with a less polar solvent like dichloromethane (B109758) or hexane, often provides the necessary selectivity. The polarity of the mobile phase can be fine-tuned to optimize the separation, aiming for a retention factor (Rf) value that allows for clear resolution from impurities.

Once the solvent front has ascended near the top of the plate, the plate is removed from the developing chamber and dried. The separated bands are typically visualized under UV light, as the pyridine ring in the molecule is UV-active. The band corresponding to the desired compound is marked, and the silica gel from this region is carefully scraped off the plate. The this compound is then extracted from the silica gel by washing it with a highly polar solvent, such as methanol or a mixture of dichloromethane and methanol. Finally, the solvent is evaporated to yield the purified compound.

Table 2: General Parameters for Preparative TLC Purification of this compound

ParameterDescription
Stationary Phase Silica gel 60 F254 on glass plates (e.g., 20 x 20 cm, 1-2 mm thickness)
Sample Application Applied as a concentrated solution in a narrow band
Mobile Phase (Eluent) A mixture of polar and non-polar solvents (e.g., Dichloromethane:Methanol, 9:1 v/v)
Visualization UV light (254 nm)
Extraction Solvent Methanol or a mixture of Dichloromethane and Methanol

X-ray Crystallography for Solid-State Structure Determination

For 3-(pyridin-3-yl)propionic acid, X-ray diffraction analysis reveals a monoclinic crystal system. bldpharm.com In the crystal lattice, the molecules are organized into chains through hydrogen bonding interactions between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. bldpharm.com

It is anticipated that the presence of the alpha-hydroxy group in this compound would introduce additional hydrogen bonding capabilities. This would likely lead to a more complex and robust three-dimensional network in the solid state, potentially influencing physical properties such as melting point and solubility. The hydroxyl group could act as both a hydrogen bond donor and acceptor, forming interactions with the carboxylic acid group, the pyridine nitrogen, or neighboring molecules.

Table 3: Crystal Data for the Related Compound 3-(Pyridin-3-yl)propionic acid bldpharm.com

ParameterValue
Chemical Formula C₈H₉NO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.7157
b (Å) 14.6544
c (Å) 7.2993
β (°) 92.566
Volume (ų) 717.64
Z 4

Potentiometric Titration for Acid Dissociation Constant (pKa) Determination

Potentiometric titration is a highly accurate and widely used method for determining the acid dissociation constants (pKa) of a compound in solution. nih.govuni.lu For this compound, this technique allows for the quantification of the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen.

The procedure involves dissolving a precise amount of the compound in a suitable solvent, typically water or a co-solvent system like water/methanol or water/acetonitrile if the compound has limited aqueous solubility. bldpharm.comuni.lu The solution is then titrated with a standardized solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., hydrochloric acid). nih.gov A pH electrode is used to monitor the pH of the solution as the titrant is added incrementally. nih.gov

The resulting titration curve, a plot of pH versus the volume of titrant added, will show inflection points corresponding to the pKa values of the ionizable groups. For this compound, two pKa values are expected. The first, typically in the range of 3-5, corresponds to the deprotonation of the carboxylic acid group. The second, generally in the range of 4-6 for a pyridine ring, corresponds to the protonation of the pyridine nitrogen. The exact pKa values are influenced by the electronic effects of the substituents on the pyridine ring and the side chain.

Table 4: Expected pKa Values and Titration Parameters for this compound

ParameterDescription
Analyte Concentration Typically 1-10 mM
Titrant 0.1 M NaOH and 0.1 M HCl
Solvent System Water or Water/Co-solvent (e.g., Methanol, Acetonitrile)
Expected pKa (Carboxylic Acid) ~ 3-5
Expected pKa (Pyridine Nitrogen) ~ 4-6

Voltammetry in Chemical Analysis

Voltammetry encompasses a group of electroanalytical techniques where information about an analyte is obtained by measuring the current as a function of an applied potential. For this compound, voltammetric methods such as cyclic voltammetry can be used to investigate its electrochemical properties, including its oxidation and reduction potentials.

In a typical voltammetric experiment, the compound is dissolved in a solution containing a supporting electrolyte and analyzed using a three-electrode system (a working electrode, a reference electrode, and a counter electrode). As the potential is swept, the compound may undergo oxidation or reduction at the surface of the working electrode, resulting in a current flow.

The resulting voltammogram provides information about the redox activity of the molecule. The pyridine ring and the carboxylic acid group can both be electrochemically active under certain conditions. The presence of the hydroxyl group can also influence the electrochemical behavior. The data obtained from voltammetric studies can be used to understand the electronic structure of the molecule and its potential involvement in electron transfer reactions.

Development of Advanced Analytical Techniques for Specific Research Questions

For more complex analytical challenges, such as the separation of this compound from its isomers or closely related impurities, advanced analytical techniques are often required. High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, and the use of mixed-mode chromatography columns represents a significant advancement for the analysis of polar, ionizable compounds. nih.gov

Mixed-mode HPLC columns possess stationary phases with both reversed-phase and ion-exchange characteristics. nih.gov This dual retention mechanism allows for enhanced selectivity in the separation of compounds that are difficult to resolve using conventional reversed-phase or ion-exchange chromatography alone. For this compound and its isomers, which have very similar polarities and pKa values, mixed-mode chromatography can exploit subtle differences in their hydrophobicity and ionic interactions to achieve baseline separation. nih.gov

The mobile phase composition, including the organic modifier concentration, buffer pH, and ionic strength, can be precisely controlled to manipulate the retention of the analytes. nih.gov This allows for the development of robust and reproducible methods for the accurate quantification of this compound in various sample matrices.

Investigational Research Applications and Therapeutic Potential

Pharmaceutical Development and Drug Discovery Initiatives

The unique structure of hydroxypyridine derivatives has been leveraged in multiple drug discovery programs, targeting a range of diseases from anemia to inflammatory disorders.

Design of Metal-Based Therapeutic Agents

The development of metal-based drugs is a significant area of inorganic chemistry and medicine, aiming to utilize the unique properties of metals for therapeutic benefit. numberanalytics.commdpi.com The hydroxypyridine framework, a key feature of alpha-hydroxypyridine-3-acetic acid, is particularly effective at binding metal ions. This chelating ability is central to the design of therapeutic agents intended to manage metal overload or to modulate the activity of metal-dependent enzymes.

Research has focused on hydroxypyridinone-based compounds as potent sequestering agents for trivalent metal ions such as iron (Fe³⁺), aluminum (Al³⁺), and gallium (Ga³⁺). nih.gov For instance, new tris-hydroxypyridinone chelators have been developed that demonstrate higher efficacy in sequestering metals compared to commercially available drugs like Deferiprone (B1670187), suggesting their potential as future candidates for chelation therapy. nih.gov The mechanism often involves the hydroxypyridine moiety binding to the metal ion, which can inhibit processes like toxic free radical generation. nih.gov This principle is foundational in creating targeted therapies for diseases associated with metal dysregulation.

Development of Prolyl Hydroxylase Inhibitors (e.g., Vadadustat)

A prominent application of the hydroxypyridine structure is in the creation of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. wikipedia.org These enzymes are critical oxygen sensors in the body; inhibiting them can mimic a state of hypoxia, leading to the stabilization of HIF-α. wikipedia.orgnih.gov This stabilization triggers the production of erythropoietin (EPO), which stimulates the formation of red blood cells, offering a therapeutic strategy for anemia, particularly in patients with chronic kidney disease (CKD). wikipedia.orgnih.govportico.org

Vadadustat (AKB-6548) is a leading example of an oral HIF-PH inhibitor built upon a hydroxypyridine core. researchgate.netnewdrugapprovals.org Its chemical structure, N-[[5-(3-Chlorophenyl)-3-hydroxy-2-pyridinyl]carbonyl]glycine, was designed to inhibit PHD enzymes. researchgate.netnewdrugapprovals.org X-ray crystallography has shown that Vadadustat binds to the catalytic site of the PHD2 isozyme, where it forms bidentate chelation interactions with the essential iron atom (Fe²⁺) in the active site. researchgate.net This action competitively inhibits the enzyme, leading to increased EPO production. researchgate.netchemicalbook.com The development of Vadadustat and other related molecules showcases the successful application of the hydroxypyridine scaffold in designing sophisticated enzyme inhibitors. portico.orgnewdrugapprovals.orgnih.gov

Table 1: Investigational Prolyl Hydroxylase (PHD) Inhibitors

CompoundDescriptionMechanism of ActionTherapeutic Target
Vadadustat (AKB-6548) An oral HIF-PH inhibitor based on a 3-hydroxypyridine (B118123) structure. researchgate.netnewdrugapprovals.orgStabilizes HIF-α by chelating the Fe²⁺ ion in the active site of prolyl hydroxylase enzymes, increasing endogenous erythropoietin (EPO) production. researchgate.netchemicalbook.comAnemia associated with Chronic Kidney Disease (CKD). portico.orgnewdrugapprovals.org
Molidustat (BAY 85-3934) An inhibitor of HIF-PH that stimulates EPO production. targetmol.comInhibits hypoxia-inducible factor (HIF) prolyl hydroxylase (PH), leading to the formation of red blood cells. targetmol.comAnemia. targetmol.com
Enarodustat (JTZ-951) An orally active inhibitor of prolyl hydroxylase. targetmol.comInhibits prolyl hydroxylase, thereby activating the HIF pathway. targetmol.comRenal Anemia. targetmol.com

Exploration of Novel Antimicrobial Compounds

The pyridine (B92270) ring is a constituent of many natural compounds with biological activity, including antibiotics. nih.gov Research has extended to synthetic hydroxypyridine derivatives for their potential as antimicrobial agents. Studies have shown that certain alkyl pyridinol (hydroxypyridine) compounds exhibit potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.com

One study reported that a 2-hydroxypyridine (B17775) analog demonstrated significant antimicrobial effects while showing reduced cytotoxicity toward mammalian cells compared to related natural products. mdpi.com The versatility of the pyridine structure allows for the synthesis of a wide array of derivatives, some of which have shown promising activity against various pathogens. nih.govresearchgate.net For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and found to have strong antibacterial activity, with some compounds showing efficacy comparable to the antibiotic linezolid (B1675486) against several Gram-positive bacteria. nih.gov These findings underscore the potential of the hydroxypyridine scaffold as a basis for developing new classes of antimicrobial drugs. mdpi.comnih.gov

Research into Analgesic and Anti-inflammatory Drug Candidates

Derivatives of hydroxypyridine have been investigated for their pain-relieving and anti-inflammatory properties. nih.govnih.gov Studies on new derivatives of 3-hydroxy-pyridine-4-one demonstrated significant analgesic effects in animal models, such as the acetic acid-induced writhing and formalin tests. nih.gov The same compounds also showed potent anti-inflammatory activity in models of acute inflammation like carrageenan-induced paw edema. nih.gov

The proposed mechanism for these effects is linked to the iron-chelating properties of the hydroxypyridine-4-one structure. nih.govnih.gov Iron is a necessary cofactor for enzymes like cyclooxygenase (COX) and lipooxygenase, which are key to the synthesis of prostaglandins (B1171923) and leukotrienes—mediators of inflammation and pain. nih.govnih.gov By chelating iron, these compounds may inhibit these enzymatic pathways. This dual action of alleviating pain and reducing inflammation makes these derivatives interesting candidates for treating conditions of inflammatory origin. nih.gov Research has also explored other pyridine-containing structures for their analgesic and anti-inflammatory potential. mdpi.comnih.govresearchgate.net

Table 2: Preclinical Analgesic and Anti-inflammatory Findings for Hydroxypyridine Derivatives

Compound ClassTest ModelKey FindingProposed Mechanism
3-Hydroxy-pyridine-4-one Derivatives Acetic acid-induced writhing (mice)All tested compounds showed significant analgesic activity. nih.govInhibition of pro-inflammatory prostanoid synthesis via iron chelation. nih.gov
3-Hydroxy-pyridine-4-one Derivatives Formalin test (mice)Showed analgesic activity in both the first (neurogenic) and second (inflammatory) phases of the test. nih.govAction related to the inflammatory process, likely involving inhibition of inflammatory mediators. nih.gov
3-Hydroxy-pyridine-4-one Derivatives Carrageenan-induced paw edema (rats)All tested compounds produced significant anti-inflammatory effects. nih.govInhibition of inflammatory mediators like prostaglandins; potential inhibition of COX and lipoxygenase enzymes. nih.gov
3-Hydroxy-pyridine-4-one Derivatives Croton oil-induced ear edema (mice)All tested compounds showed significant anti-inflammatory effects. nih.govInhibition of inflammatory pathways mediated by agents like TPA found in croton oil. nih.gov

Biochemical Research Tools and Probes

Beyond direct therapeutic applications, compounds based on the this compound structure are valuable as tools in biochemical research.

Investigations into the Role of Metal Ions in Biological Systems

The ability of hydroxypyridine compounds to bind strongly to metal ions makes them excellent probes for studying the function of these ions in biological systems. nih.govdtic.milcapes.gov.br Since many enzymes rely on a metal ion cofactor to function, specific chelators can be used to inhibit these enzymes, thereby elucidating their roles in complex cellular pathways.

For example, the analgesic and anti-inflammatory effects of 3-hydroxy-pyridine-4-one derivatives are thought to stem from their ability to chelate Fe³⁺. nih.gov This property allows researchers to use these compounds to investigate the role of iron in the cyclooxygenase pathway and its contribution to pain and inflammation. nih.govnih.gov By selectively removing or binding essential metal ions, these molecules serve as powerful chemical tools to probe the intricate functions of metalloproteins and advance the understanding of fundamental biological processes. nih.gov

Medical Technology and Diagnostic Innovations

The unique structural and chemical properties of this compound position it as a candidate for various applications in the fields of medical technology and diagnostics. Research is beginning to uncover its potential in specialized therapeutic areas.

Applications in Chelation Therapy Research

Chelation therapy is a medical procedure that involves the administration of chelating agents to remove heavy metals from the body. The molecular structure of this compound, featuring a hydroxypyridinone moiety, suggests its potential as a chelating agent. Hydroxypyridinones are known for their strong and selective binding to metal ions.

Research into compounds with similar structures, such as tris-hydroxypyridinone-based ligands, has demonstrated significant efficacy in sequestering metal ions like iron (Fe(III)), aluminum (Al(III)), and gallium (Ga(III)). nih.gov These analogous compounds have shown higher metal chelating efficacy than some commercially available chelators, highlighting the potential of hydroxypyridinone-based molecules in chelation therapy. nih.gov While direct research on this compound in this area is still emerging, the established properties of the hydroxypyridinone functional group provide a strong basis for its investigation as a novel chelating agent.

Compound Family Target Metal Ions Key Findings
Tris-hydroxypyridinone based compoundsFe(III), Al(III), Ga(III)Higher metal chelating efficacy in both in solution and in vivo models compared to Deferriprone. nih.gov

Targeted Cancer Therapy Modalities (e.g., Indole-3-acetic acid/Horseradish Peroxidase System)

Targeted cancer therapy aims to selectively destroy cancer cells while minimizing damage to healthy tissues. nih.govwvu.edu One innovative approach under investigation is enzyme-prodrug therapy, such as the system utilizing Indole-3-acetic acid (IAA) and horseradish peroxidase (HRP). nih.gov This system leverages the catalytic activity of HRP to oxidize the non-toxic prodrug IAA into a toxic radical species, leading to cancer cell death. nih.gov The anticancer activity of the HRP/IAA complex occurs through the oxidation of IAA by HRP, particularly in the hypoxic conditions often found in tumors, which results in apoptosis of cancerous cells. nih.gov

The structural similarity of this compound to Indole-3-acetic acid suggests that it could potentially serve as a substrate for enzymatic systems like HRP, or similar peroxidase enzymes, in a targeted cancer therapy context. The principle of this modality is to deliver the enzyme to the tumor site and then systemically administer the prodrug. The enzyme's localized action would then generate the cytotoxic agent only within the tumor environment.

The mechanism of IAA oxidation by HRP involves the formation of an IAA free radical, which is the primary oxygen-consuming species. nih.gov The interaction between IAA and HRP has been studied through molecular docking and dynamics simulations, revealing that IAA binds at the 'exposed' heme edge of the HRP enzyme. nih.gov This detailed understanding of the IAA/HRP system provides a framework for investigating the potential of this compound as a novel prodrug in similar targeted cancer therapy strategies.

Therapeutic System Mechanism of Action Key Research Findings
Indole-3-acetic acid (IAA) / Horseradish Peroxidase (HRP)HRP catalyzes the oxidation of the prodrug IAA into a toxic free radical, leading to apoptosis in cancer cells. nih.govThe anticancer activity is enhanced in hypoxic tumor conditions. nih.gov Molecular modeling shows IAA binds to the heme edge of HRP, stabilized by hydrogen bonds and hydrophobic interactions. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of alpha-Hydroxypyridine-3-acetic acid?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity, as demonstrated by its use in verifying ≥99% purity for structurally related compounds like pyridine-3-acetic acid . Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) should be employed for structural confirmation. For quantification in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is advised due to its sensitivity.
Technique Purpose Reference Standard
HPLCPurity assessmentUSP Glacial Acetic Acid RS
NMRStructural elucidationCAS 501-81-5
LC-MS/MSQuantification in complex samplesN/A (extrapolated from )

Q. How should researchers design experiments to evaluate the stability of this compound under varying conditions?

  • Methodological Answer : Stability studies should systematically test the compound under controlled temperature, humidity, and pH conditions. For example:

  • Thermal stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks, monitoring degradation via HPLC .
  • pH sensitivity : Expose the compound to buffers at pH 3.0 (mimicking gastric fluid) and pH 7.4 (physiological conditions) to assess hydrolysis .
  • Incompatibility testing : Avoid storage with strong acids/alkalis or oxidizing agents, as these may induce hazardous reactions .

Q. What personal protective equipment (PPE) and handling protocols are essential for laboratory safety?

  • Methodological Answer : Use nitrile gloves inspected for integrity prior to use, and follow EN 374 standards for chemical resistance . Contaminated gloves must be disposed of as hazardous waste. For spills, neutralize with inert materials like sand or vermiculite and consult specialized disposal services . Respiratory protection (e.g., N95 masks) is recommended if airborne particulates are generated during handling .

Advanced Research Questions

Q. What methodologies can elucidate the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁴C or ²H) combined with in vitro hepatocyte assays can track metabolic intermediates. For in vivo studies, administer the compound to model organisms and collect plasma/urine samples for LC-MS/MS analysis. Cross-reference findings with databases like ChEMBL (CHEMBL1741437) to identify analogous metabolic profiles .

Q. How can computational models predict the reactivity of this compound with biological targets?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to enzymes or receptors. Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity, such as the compound’s pKa and nucleophilic sites. Validate predictions with in vitro assays targeting GPCRs or MAPK pathways, as suggested by its classification as a metabolite .

Q. What strategies resolve contradictions in reported solubility and stability data across studies?

  • Methodological Answer : Standardize experimental protocols to minimize variability:

  • Solubility : Use the shake-flask method with consistent solvent systems (e.g., water, DMSO) and report results at 25°C ± 0.5°C .
  • Stability : Adopt impedance cardiography principles for real-time monitoring of physicochemical changes under stress conditions .
  • Data reconciliation : Apply multivariate analysis to isolate factors (e.g., impurities, storage duration) causing discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.